An In-depth Technical Guide to the Core Mechanism of Action of AT-1002 Peptide
An In-depth Technical Guide to the Core Mechanism of Action of AT-1002 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-1002 is a synthetic hexapeptide that acts as a potent and reversible modulator of intestinal tight junctions. Derived from the Vibrio cholerae zonula occludens toxin (ZOT), AT-1002 functions as a zonulin agonist, initiating a signaling cascade that transiently increases paracellular permeability. This comprehensive guide details the molecular mechanism of action of AT-1002, presenting key experimental data and methodologies. The information provided is intended to support further research and development of AT-1002 as a potential absorption enhancer for therapeutic agents.
Introduction
The intestinal epithelium forms a critical barrier, regulating the passage of nutrients while restricting the entry of harmful substances. This barrier function is primarily maintained by tight junctions, complex protein structures that seal the space between adjacent epithelial cells. The modulation of tight junction permeability presents a promising strategy for enhancing the oral bioavailability of poorly absorbed drugs.
AT-1002, a six-amino-acid peptide (H-FCIGRL-OH), is an emerging compound in this field. It is the active domain of the Vibrio cholerae enterotoxin Zot, which has been shown to reversibly open tight junctions.[1] AT-1002 mimics the action of endogenous zonulin, a physiological modulator of tight junction permeability.[2][3] By activating the zonulin pathway, AT-1002 initiates a series of intracellular events that lead to the disassembly of tight junction complexes and a subsequent increase in paracellular transport.[1][4]
Core Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of AT-1002 involves a sophisticated signaling pathway that ultimately leads to the structural and functional alteration of tight junctions.
Receptor Interaction and Initial Signaling Events
AT-1002 is believed to initiate its effects by interacting with a receptor complex on the apical surface of intestinal epithelial cells. While the precise receptor is still under investigation, evidence points to the involvement of Proteinase-Activated Receptor 2 (PAR2). The structural similarity between AT-1002 and the PAR2-activating peptide motif (SLIGRL) supports this hypothesis.
Upon binding, AT-1002 triggers the activation of intracellular signaling cascades. Key initial events include the activation of Src, a non-receptor tyrosine kinase, and the Mitogen-Activated Protein (MAP) kinase pathway.
Downstream Signaling and Tight Junction Protein Modification
The activation of Src and MAP kinase pathways leads to the phosphorylation of key tight junction and cytoskeletal proteins. A primary target is Zonula Occludens-1 (ZO-1), a crucial scaffolding protein that links transmembrane tight junction proteins (e.g., occludin and claudins) to the actin cytoskeleton.
AT-1002 induces the tyrosine phosphorylation of ZO-1. This phosphorylation event is thought to weaken the interaction of ZO-1 with its binding partners, leading to its redistribution away from the cell junctions.
Cytoskeletal Reorganization and Increased Permeability
Concurrent with ZO-1 redistribution, AT-1002 also induces the rearrangement of the actin cytoskeleton. This reorganization, coupled with the destabilization of the ZO-1 scaffolding, leads to the disassembly of the tight junction complex.
Functionally, these molecular changes manifest as a reversible decrease in transepithelial electrical resistance (TEER), a measure of the integrity of the epithelial barrier, and an increase in the permeability of the paracellular pathway to small molecules.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for AT-1002's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on AT-1002.
Table 1: In Vitro Effects of AT-1002 on Caco-2 Cell Monolayers
| Parameter | Treatment | Result | Reference |
| Transepithelial Electrical Resistance (TEER) | AT-1002 | Reversible reduction | |
| Lucifer Yellow Permeability | AT-1002 | Increased permeability | |
| ZO-1 Tyrosine Phosphorylation | AT-1002 | Increased phosphorylation | |
| Src Activation | AT-1002 (1h) | Increased phosphorylation | |
| JNK (MAP Kinase) Activation | AT-1002 (3h) | Increased phosphorylation |
Table 2: In Vivo Effects of AT-1002
| Co-administered Drug | AT-1002 Dose | Result | Animal Model | Reference |
| Salmon Calcitonin | 1 mg | 5.2-fold increase in AUC | Rats |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of AT-1002's mechanism of action, primarily based on the work by Gopalakrishnan et al., 2009.
Cell Culture
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Cell Line: Caco-2 BBE cells.
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Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
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Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
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Seeding for Experiments: For permeability and microscopy studies, cells are seeded on permeable filter supports (e.g., Transwell inserts) and allowed to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.
Transepithelial Electrical Resistance (TEER) Measurement
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Objective: To assess the integrity of the Caco-2 cell monolayer.
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Apparatus: An epithelial voltohmmeter (e.g., Millicell-ERS).
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Procedure:
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Equilibrate the cell monolayers in fresh culture medium for 30 minutes at 37°C.
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Place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell insert.
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Record the resistance reading.
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To calculate the TEER in Ω·cm², subtract the resistance of a blank filter from the reading and multiply by the surface area of the filter.
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For time-course experiments, measure TEER at baseline and at various time points after the addition of AT-1002 to the apical chamber.
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Paracellular Permeability Assay
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Objective: To quantify the passage of molecules through the paracellular pathway.
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Marker Molecule: Lucifer yellow (a fluorescent molecule that does not readily cross cell membranes).
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Procedure:
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Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
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Add HBSS containing Lucifer yellow to the apical chamber.
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Add fresh HBSS to the basolateral chamber.
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Incubate the plates at 37°C.
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At specified time points, collect samples from the basolateral chamber.
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Measure the fluorescence of the basolateral samples using a fluorometer.
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Calculate the permeability coefficient based on the rate of appearance of Lucifer yellow in the basolateral chamber.
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Immunofluorescence Microscopy for ZO-1 and Actin
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Objective: To visualize the distribution of tight junction and cytoskeletal proteins.
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Procedure:
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Grow Caco-2 cells on permeable supports to confluence.
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Treat the cells with AT-1002 for the desired time.
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Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
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Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
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Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS).
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Incubate with a primary antibody against ZO-1.
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Wash and incubate with a fluorescently labeled secondary antibody.
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For actin staining, incubate with fluorescently labeled phalloidin.
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Mount the filters on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
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Visualize the staining using a confocal microscope.
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Western Blotting for Protein Phosphorylation
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Objective: To detect the phosphorylation of signaling proteins.
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Procedure:
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Treat Caco-2 cells with AT-1002 for the desired time.
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Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein by SDS-PAGE.
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Transfer the proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with a blocking solution.
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Incubate with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src, anti-phospho-JNK) and the total form of the protein.
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Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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In Vivo Drug Absorption Study
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Objective: To evaluate the effect of AT-1002 on the absorption of a co-administered drug.
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Animal Model: Sprague-Dawley rats.
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Procedure:
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Fast the rats overnight with free access to water.
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Administer the drug (e.g., salmon calcitonin) orally with or without AT-1002.
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Collect blood samples at various time points after administration.
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Process the blood samples to obtain plasma.
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Measure the concentration of the drug in the plasma using a suitable analytical method (e.g., ELISA).
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Calculate pharmacokinetic parameters, such as the area under the curve (AUC), to assess drug absorption.
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Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for key in vitro and in vivo experiments.
References
- 1. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 3. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
